molecular formula C9H4F6N2O3 B3249994 2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 1997-46-2

2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B3249994
CAS RN: 1997-46-2
M. Wt: 302.13 g/mol
InChI Key: HSQNVSPDDWQIPM-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide” is likely to be an organic compound containing a trifluoroacetamide group and a nitro group attached to a phenyl ring . The presence of these functional groups could give the compound unique chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a nitro group, and a trifluoroacetamide group . The exact 3D structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro group and the trifluoroacetamide group . These groups could potentially participate in various chemical reactions, but without specific experimental data, it’s difficult to predict the exact reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the trifluoroacetamide group could potentially increase its stability and resistance to hydrolysis.

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Characterization : The compound has been synthesized and characterized using NMR and HRMS spectroscopy. Its molecular configuration was explored through X-ray crystallography, revealing intermolecular hydrogen bonds and weak C–H…O contacts, indicating its potential in crystallographic studies (Pan et al., 2016).

Photoreactions and Solvent Interactions

  • Photoreactions in Different Solvents : The compound undergoes different photoreactions in varying solvents, highlighting its reactivity under UV light in acetonitrile and 2-propanol. This makes it a potential candidate for studies in photochemistry and solvent interactions (Watanabe et al., 2015).

Chemical Reactions and Derivatives

  • Reactivity and Derivatives Formation : The compound shows interesting reactivity, as demonstrated by its ability to undergo transformations and form derivatives with various compounds. These reactions are significant in exploring new synthetic pathways and understanding chemical interactions (Banks et al., 1996).

Applications in Sensing and Indicator Molecules

  • Optical Properties and Sensing : The structural analysis of derivatives of this compound, combined with DFT calculations and optical properties studies, shows potential in developing indicators, particularly for OH− ions. This opens avenues in chemical sensing and indicator development (Wannalerse et al., 2022).

Antibacterial Activity

  • Antibacterial Evaluation : Some fluorine-substituted derivatives of the compound have shown interesting antibacterial activity against various bacteria strains. This highlights its potential application in the development of new antibacterial agents (Alharbi & Alshammari, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact . Without specific data, it’s difficult to provide a detailed safety analysis.

Future Directions

The future research directions for this compound could involve studying its potential applications, investigating its chemical reactions, and optimizing its synthesis .

properties

IUPAC Name

2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2O3/c10-8(11,12)4-1-2-6(17(19)20)5(3-4)16-7(18)9(13,14)15/h1-3H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQNVSPDDWQIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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